molecular formula C12H13NO2S B14915640 2-((4-Hydroxyphenyl)thio)-N-(prop-2-yn-1-yl)propanamide

2-((4-Hydroxyphenyl)thio)-N-(prop-2-yn-1-yl)propanamide

Cat. No.: B14915640
M. Wt: 235.30 g/mol
InChI Key: ODYBCTLBFSXNCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Hydroxyphenyl)thio)-N-(prop-2-yn-1-yl)propanamide is an organic compound characterized by the presence of a hydroxyphenyl group, a thioether linkage, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Hydroxyphenyl)thio)-N-(prop-2-yn-1-yl)propanamide typically involves the reaction of 4-hydroxythiophenol with propargyl bromide to form the intermediate 4-(prop-2-yn-1-ylthio)phenol. This intermediate is then reacted with propanoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Hydroxyphenyl)thio)-N-(prop-2-yn-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The thioether linkage can be reduced to form thiol derivatives.

    Substitution: The propanamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

2-((4-Hydroxyphenyl)thio)-N-(prop-2-yn-1-yl)propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-Hydroxyphenyl)thio)-N-(prop-2-yn-1-yl)propanamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Hydroxyphenyl)thio)-N-(prop-2-yn-1-yl)propanamide is unique due to its combination of a hydroxyphenyl group, a thioether linkage, and a propanamide moiety, which confer specific chemical reactivity and biological activity not found in other similar compounds.

Properties

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

2-(4-hydroxyphenyl)sulfanyl-N-prop-2-ynylpropanamide

InChI

InChI=1S/C12H13NO2S/c1-3-8-13-12(15)9(2)16-11-6-4-10(14)5-7-11/h1,4-7,9,14H,8H2,2H3,(H,13,15)

InChI Key

ODYBCTLBFSXNCH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCC#C)SC1=CC=C(C=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.